molecular formula C12H12ClN3OS B2493323 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893379-50-5

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2493323
CAS No.: 893379-50-5
M. Wt: 281.76
InChI Key: PHYZZJFZNZSDMY-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that features an imidazole ring substituted with a 4-chlorophenylmethyl group and a sulfanylacetamide moiety

Mechanism of Action

Target of Action

The primary target of 2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide is currently unknown. It’s worth noting that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The imidazole ring is a key component in many functional molecules used in a variety of applications . The interaction of the compound with its targets would likely involve the imidazole ring, but the specific changes resulting from this interaction are currently unknown.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it’s likely that the compound would have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated or de-sulfanylated derivatives.

    Substitution: Various substituted imidazole derivatives.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c13-10-3-1-9(2-4-10)7-16-6-5-15-12(16)18-8-11(14)17/h1-6H,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYZZJFZNZSDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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